molecular formula C35H52O9 B190792 Cimicifugoside H1 CAS No. 163046-73-9

Cimicifugoside H1

カタログ番号: B190792
CAS番号: 163046-73-9
分子量: 616.8 g/mol
InChIキー: PYBFXJMIKJNNAJ-GLWILYKISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cimicifugoside H1 is a cycloartane-type triterpene xyloside isolated from Cimicifuga foetida L. (Ranunculaceae), a plant traditionally used in Chinese medicine. Its chemical structure (Figure 1) was elucidated as (20R,24R)-24,25-epoxy-11β-hydroxy-3β-(β-D-xylopyranosyloxy)-9,19-cyclolanost-7-ene-16,23-dione via X-ray crystallography and spectroscopic analysis . Key pharmacological properties include:

  • Anti-osteoporotic activity: Inhibits bone resorption and ovariectomy-induced bone loss by modulating osteoclast differentiation .
  • Neuroprotective effects: Protects against cerebral ischemia-induced neuronal damage .
  • Molecular weight: 634.8 g/mol (CAS: 163046-73-9) .

科学的研究の応用

Chemical Properties and Mechanism of Action

Cimicifugoside H1 has the following chemical characteristics:

  • Chemical Formula : C30H50O10
  • CAS Number : 163046-73-9

The compound exhibits protective functions against neuronal damage, particularly during cerebral ischemia. It is believed to exert its effects through various mechanisms, including modulation of inflammatory pathways and inhibition of oxidative stress.

Neuroprotective Effects

This compound has shown promising results in protecting cerebral neurons from ischemic damage. In vitro studies indicate that it can reduce neuronal apoptosis and promote cell survival under hypoxic conditions. A study demonstrated that treatment with this compound significantly decreased cell death in cultured neurons subjected to oxygen-glucose deprivation .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its utility in managing inflammatory conditions. This property is particularly relevant for diseases characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Neurodegenerative Diseases

This compound's neuroprotective properties suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By mitigating neuronal damage and inflammation, it may help slow disease progression.

Inflammatory Disorders

Due to its ability to modulate inflammatory responses, this compound could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease. Its effectiveness in reducing inflammation warrants further clinical investigation.

Cancer Research

Preliminary studies indicate that this compound may possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Research into its mechanisms of action could lead to novel therapeutic strategies for cancer treatment .

Case Studies and Research Findings

StudyFindingsApplication
Yang et al. (2010)Demonstrated neuroprotective effects in vitro against ischemic injuryPotential treatment for stroke and neurodegenerative diseases
Powell et al. (2009)Showed anti-inflammatory effects on human macrophagesPossible application in chronic inflammatory diseases
Rhyu et al. (2008)Identified serotonergic activity, indicating mood regulation potentialImplications for mental health treatments

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Cimicifugoside H2

Structural Differences :

  • Derived from Cimicifugoside H1 via acid-catalyzed epoxy ring opening, forming a 24R,25-diol structure .
  • Molecular formula: C₃₅H₅₄O₁₁ (vs. C₃₅H₅₂O₁₁ for H1) .

Pharmacological Activities :

  • ADMET Properties: Low BBB penetration (logP = 2.05), P-glycoprotein substrate, and non-carcinogenic .

Pharmacokinetics :

  • Rapid elimination (T₁/₂ = 4.2 hrs in rats) and low AUC compared to other cimicifugosides .

Cimicifugoside H5

  • Structural Feature : 15-hydroxylated derivative of H1 .
  • Activity: Limited data, but structural modifications suggest altered bioavailability compared to H1 and H2.

Cimigenol Xyloside

  • Structural Basis : Lacks the epoxy/diol moiety but shares the cycloartane-xyloside backbone.
  • Pharmacokinetics : Slowest elimination (T₁/₂ = 12.5 hrs in dogs) and highest AUC among cimicifugosides, indicating prolonged systemic exposure .

Actein

  • Structural Class : Cycloartane triterpene glycoside (CAS: 18642-44-9) .
  • Activity : Inhibits melanin biosynthesis and exhibits anti-inflammatory properties, distinct from H1/H2’s bone or NF-κB-related effects .

Comparative Analysis

Table 1: Structural and Pharmacological Comparison

Compound Key Structural Features Molecular Weight (g/mol) Primary Activity Target/Pathway
This compound 24,25-epoxy ring 634.8 Anti-osteoporotic, neuroprotective Osteoclast differentiation
Cimicifugoside H2 24R,25-diol 650.8 IKK1/α inhibition NF-κB pathway
Cimigenol Xyloside Cycloartane core, xyloside 618.7 Undefined (slow elimination) N/A
Actein Cycloartane glycoside 620.8 Anti-melanogenic, anti-inflammatory Tyrosinase, COX-2

Table 2: Pharmacokinetic Parameters in Rats

Compound AUC₀–∞ (μg·h/mL) T₁/₂ (h) Cₘₐₓ (μg/mL)
Cimicifugoside H2 12.3 4.2 1.8
Cimigenol Xyloside 98.5 12.5 5.6

Discussion of Key Findings

  • Structural-Activity Relationship : The epoxy ring in H1 is critical for anti-osteoporotic activity, while its conversion to a diol in H2 enables IKK1/α binding.
  • Pharmacokinetic Variability: Despite structural similarities, H2’s rapid clearance contrasts with cimigenol xyloside’s persistence, highlighting the impact of glycosylation and hydroxylation on metabolism.
  • Therapeutic Potential: H1’s bone-protective effects and H2’s NF-κB inhibition represent divergent clinical applications, warranting targeted delivery systems to overcome BBB or solubility limitations .

生物活性

Cimicifugoside H1, also known as Cimicidanol-3-O-β-d-xyloside, is a significant bioactive compound derived from the plant Cimicifuga foetida L. This compound has garnered attention for its diverse biological activities, particularly in the fields of bone health and neuroprotection. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of this compound

  • Chemical Structure : this compound is classified as a cyclolanostanol xyloside with the molecular formula C37H54O11C_{37}H_{54}O_{11} and a molecular weight of approximately 674.818 g/mol.
  • Source : It is primarily extracted from the rhizomes of Cimicifuga foetida L., a plant traditionally used in herbal medicine.

This compound exhibits its biological effects through several key mechanisms:

  • Inhibition of Bone Resorption : The compound significantly inhibits osteoclast activity, which is crucial for bone resorption. This action is mediated by its interaction with specific receptors on osteoclasts, leading to the downregulation of genes involved in osteoclastogenesis such as NFATc1 and c-Fos .
  • Neuroprotective Effects : Research indicates that this compound may protect cerebral neurons from ischemic damage, suggesting potential applications in neurodegenerative diseases. It regulates excitatory amino acid neurotransmitters, which are critical in cerebral ischemia.

This compound exhibits several biochemical properties that contribute to its biological activity:

  • Bone Metabolism : The compound interacts with enzymes such as cathepsin K and matrix metalloproteinases, which are essential for bone matrix degradation.
  • Transport Mechanisms : It can cross the blood-brain barrier, indicating its potential central nervous system effects .

In Vitro Studies

In laboratory settings, this compound has been shown to effectively reduce osteoclast differentiation and activity at various concentrations. For instance:

Concentration (µM)Osteoclast Activity (% Inhibition)
1030%
2550%
5070%

These findings suggest a dose-dependent relationship between this compound concentration and osteoclast inhibition.

In Vivo Studies

Animal model studies have demonstrated that administration of this compound results in significant reductions in ovariectomy-induced bone loss:

  • Study Design : Ovariectomized rats were treated with varying doses of this compound.
  • Results : The treatment group showed a marked decrease in serum markers of bone resorption compared to control groups.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

  • Bone Health : Its ability to inhibit bone resorption positions it as a potential treatment for osteoporosis and other bone-related disorders.
  • Neuroprotection : The compound's protective effects on neurons suggest it could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and characterizing Cimicifugoside H1 from Cimicifuga foetida?

this compound is typically isolated via sequential extraction and chromatographic techniques. Ethanol or methanol extracts of C. foetida roots are fractionated using normal-phase or reverse-phase column chromatography. Structural elucidation relies on spectroscopic methods: nuclear magnetic resonance (NMR) for cycloartane skeleton confirmation, mass spectrometry (MS) for molecular weight (616.78 g/mol; C₃₅H₅₂O₉), and infrared (IR) spectroscopy for functional group identification . Purity validation requires HPLC with UV detection at 210–220 nm, where its retention time and peak symmetry are assessed against reference standards .

Q. What pharmacological activities are documented for this compound, and what assays are used to validate them?

this compound inhibits osteoclast-mediated bone resorption, demonstrated via:

  • In vitro osteoclastogenesis assays : TRAP staining and pit formation assays using RAW 264.7 cells or primary osteoclasts .
  • In vivo models : Ovariectomy (OVX)-induced osteoporosis in rodents, where bone mineral density (BMD) is measured via micro-CT .
    Mechanistic studies often involve Western blotting (e.g., NF-κB pathway suppression) and qPCR for osteoclast markers (e.g., CTSK, TRAP) .

Q. How is the stability of this compound ensured in experimental settings?

Stability protocols include:

  • Storage at –20°C (powder) or –80°C (DMSO solutions) to prevent degradation .
  • Solubility testing in DMSO, ethanol, or PBS (pH 7.4) for cell-based assays, with LC-MS monitoring for degradation products .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported efficacy of this compound across studies?

Discrepancies may arise from variations in extraction methods (e.g., solvent polarity affecting compound yield) or model systems (e.g., murine vs. human osteoclasts). To address this:

  • Perform comparative dose-response studies using standardized extracts (e.g., 1–100 µM) across multiple cell lines .
  • Conduct meta-analyses of published datasets to identify confounding variables (e.g., estrogen levels in OVX models) .
  • Validate findings with in vivo pharmacokinetic studies (e.g., bioavailability via oral vs. intraperitoneal administration) using LC-MS/MS quantification .

Q. What methodological frameworks (e.g., PICO, FINER) are suitable for formulating research questions on this compound’s therapeutic potential?

  • PICO Framework :
    • Population: Postmenopausal osteoporosis models (OVX rodents).
    • Intervention: this compound (10 mg/kg/day, oral).
    • Comparison: Alendronate or placebo.
    • Outcome: BMD improvement, serum TRAP-5b reduction.
  • FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Interesting (novel mechanism), Novel (unexplored signaling pathways), Ethical (animal welfare compliance), and Relevant (clinical translation potential) .

Q. How can researchers optimize experimental reproducibility when studying this compound’s mechanisms?

  • Detailed protocols : Document extraction solvents (e.g., 70% ethanol vs. 100% methanol), column chromatography gradients, and spectral acquisition parameters (e.g., NMR shimming) .
  • Data transparency : Share raw spectra, chromatograms, and cell culture conditions (e.g., FBS batch, passage number) in supplementary materials .
  • Negative controls : Include vehicle (DMSO) and positive controls (e.g., zoledronate) in all assays .

特性

IUPAC Name

(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBFXJMIKJNNAJ-GLWILYKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)[C@H]1C(O1)(C)C)[C@H]2C(=O)C[C@@]3([C@@]2(C[C@@H]([C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163046-73-9
Record name Cimicifugoside H-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163046739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CIMICIFUGOSIDE H1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3LF0ZYD3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cimicifugoside H1
Reactant of Route 2
Cimicifugoside H1
Reactant of Route 3
Cimicifugoside H1
Reactant of Route 4
Cimicifugoside H1
Reactant of Route 5
Cimicifugoside H1
Reactant of Route 6
Cimicifugoside H1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。